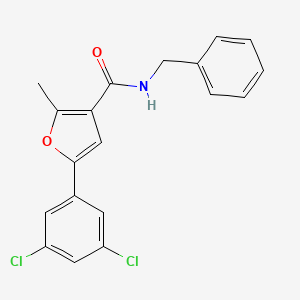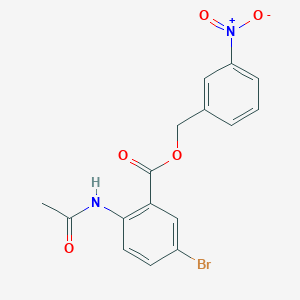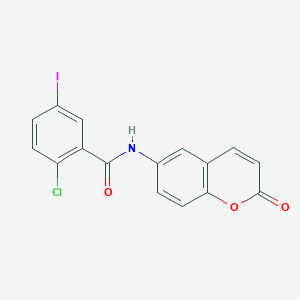![molecular formula C23H26FN3O3 B3530020 1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B3530020.png)
1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one
Vue d'ensemble
Description
1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3’-indol]-2’(1’H)-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a piperazine ring, a fluorophenyl group, and an indole moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3’-indol]-2’(1’H)-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Spirocyclic Formation: The next step includes the formation of the spirocyclic structure by reacting the piperazine derivative with an appropriate indole precursor under controlled conditions.
Final Assembly: The final step involves the coupling of the spirocyclic intermediate with a dioxepane moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3’-indol]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3’-indol]-2’(1’H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to various receptors, including serotonin and dopamine receptors, due to the presence of the piperazine and indole moieties.
Pathways Involved: The binding of the compound to these receptors can modulate neurotransmitter release and signal transduction pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl groups but lacks the spirocyclic and indole structures.
Indole Derivatives: Compounds like indole-3-acetic acid, which have the indole moiety but differ in other structural aspects.
Uniqueness
1’-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}spiro[1,3-dioxepane-2,3’-indol]-2’(1’H)-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]spiro[1,3-dioxepane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O3/c24-19-8-2-4-10-21(19)26-13-11-25(12-14-26)17-27-20-9-3-1-7-18(20)23(22(27)28)29-15-5-6-16-30-23/h1-4,7-10H,5-6,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPANHIDGCUHZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 4-(2,5-dimethylphenyl)-1-[2-(4-fluorophenyl)ethyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3529947.png)
![3-[3-[(E)-2-(1,3-benzodioxol-5-yl)-2-cyanoethenyl]indol-1-yl]propanamide](/img/structure/B3529949.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dimethyl-N-(propan-2-yl)benzamide](/img/structure/B3529951.png)

![(2Z)-2-(2-chlorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B3529967.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3529975.png)
![3-benzyl-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3529979.png)
![ethyl {[3-(2-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3529986.png)

![N-(4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3529999.png)

![N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-2-bromobenzamide](/img/structure/B3530014.png)
![2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3530018.png)
![N-(2-chlorophenyl)-2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetamide](/img/structure/B3530030.png)
